3-(1-Aminopropan-2-yl)-1,5-dimethylpyrrolidin-3-ol
Description
Properties
Molecular Formula |
C9H20N2O |
|---|---|
Molecular Weight |
172.27 g/mol |
IUPAC Name |
3-(1-aminopropan-2-yl)-1,5-dimethylpyrrolidin-3-ol |
InChI |
InChI=1S/C9H20N2O/c1-7(5-10)9(12)4-8(2)11(3)6-9/h7-8,12H,4-6,10H2,1-3H3 |
InChI Key |
VWMSOXUBEYSWQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN1C)(C(C)CN)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Aminopropanol Side Chain
The 1-aminopropan-2-yl moiety is a key fragment and can be prepared from (S)-2-aminopropan-1-ol (L-alaninol) or its derivatives. Several methods are reported for the synthesis and functionalization of this amino alcohol:
These methods provide the aminopropanol fragment with high stereochemical fidelity and purity, essential for subsequent coupling.
Pyrrolidine Ring Construction and Methylation
The 1,5-dimethylpyrrolidine core can be synthesized via cyclization of suitable amino alcohol precursors. Typical strategies include:
- Cyclization of amino diols or amino alcohols under acidic or basic catalysis.
- Methylation at nitrogen and carbon centers using methyl iodide or other methylating agents.
- Use of protecting groups to control regioselectivity during methylation.
Literature on related pyrrolidine derivatives suggests:
Introduction of the 3-Hydroxyl Group and Side Chain Attachment
The hydroxyl group at the 3-position and the 1-aminopropan-2-yl substituent can be introduced via:
- Nucleophilic substitution or addition reactions on appropriately functionalized pyrrolidine intermediates.
- Use of protected amino alcohols to couple via amide or ether linkages.
- Condensation reactions involving 1-aminopropan-2-ol and aldehydes or ketones to form stable intermediates.
A notable condensation approach involves reacting 1-aminopropan-2-ol with formaldehyde in a molar ratio of 1:2.0 to 1:3.1 at 50–80°C to form condensation products with hydroxyl functionalities, followed by dehydration under reduced pressure to isolate the product. This method offers:
This condensation product can serve as a precursor or intermediate for further functionalization to yield the target compound.
Summary Table of Key Preparation Steps
Additional Notes and Research Findings
- The condensation product of 1-aminopropan-2-ol and formaldehyde is notable for its stability and low viscosity, which is advantageous in synthesis and storage.
- Protecting group strategies (e.g., Fmoc protection) are essential for selective functionalization and purification of intermediates.
- Hydrogenation methods using Pd/C catalysts provide efficient and mild conditions for reducing imine intermediates to amino alcohols with high enantiomeric excess.
- Literature emphasizes the importance of controlling molar ratios and reaction temperatures to avoid side reactions and ensure high yield and purity.
- Analytical techniques such as NMR, HPLC, and mass spectrometry are routinely employed to confirm the structure and purity of intermediates and final products.
Chemical Reactions Analysis
Types of Reactions
3-(1-Aminopropan-2-yl)-1,5-dimethylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives depending on the substituents introduced.
Scientific Research Applications
3-(1-Aminopropan-2-yl)-1,5-dimethylpyrrolidin-3-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a biochemical probe.
Medicine: Research explores its potential therapeutic applications, such as its use in drug development for treating specific medical conditions.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1-Aminopropan-2-yl)-1,5-dimethylpyrrolidin-3-ol involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrrolidine/Pyrazole Cores
- N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide (): Core Structure: Contains a pyrazole ring substituted with methyl and phenyl groups, unlike the pyrrolidine core of the target compound. Functional Groups: Features an isoindole dione and a propanamide chain, which enhance lipophilicity compared to the hydroxyl and aminopropyl groups in the target compound. This may reduce aqueous solubility but improve membrane permeability . Molecular Weight: Higher molecular weight (estimated >500 g/mol) due to bulky substituents, contrasting with the simpler pyrrolidine derivative (likely <250 g/mol).
- 1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (): Key Features: A pyrimidine-thione derivative with nitro and nitrile groups, conferring strong electron-withdrawing effects.
Functional Group Comparisons
- Hydroxyl vs. Carbonyl Groups : The hydroxyl group in the target compound may engage in hydrogen bonding more readily than the carbonyl groups (1700–1689 cm⁻¹) in ’s compound, influencing solubility and receptor affinity.
- Amino vs. Nitrile/Nitro Groups: The primary amine in the target compound could act as a proton donor/acceptor in biological systems, whereas nitrile/nitro groups () are more likely to participate in π-π stacking or hydrophobic interactions .
Physicochemical and Pharmacokinetic Inferences
Solubility and Lipophilicity
- The target compound’s hydroxyl and amino groups suggest moderate aqueous solubility (logP ~1–2), contrasting with ’s lipophilic isoindole derivative (logP >3).
- The absence of aromatic rings (e.g., phenyl groups in and ) may reduce π-π stacking interactions but improve metabolic stability.
Biological Activity
3-(1-Aminopropan-2-yl)-1,5-dimethylpyrrolidin-3-ol, often referred to as a pyrrolidine derivative, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is C9H20N2O, and it possesses a pyrrolidine ring with specific functional groups that may influence its interaction with biological systems.
Chemical Structure and Properties
The compound features:
- A pyrrolidine ring which is a five-membered nitrogen-containing heterocycle.
- Hydroxyl (-OH) group contributing to its potential as a biological agent.
- Amino (-NH2) group that may facilitate interactions with various receptors or enzymes.
This unique structure allows for specific interactions at the molecular level, which could lead to various physiological effects.
Research indicates that this compound may act through:
- Receptor Modulation : The compound likely interacts with specific receptors or enzymes, modulating their activity and influencing cellular processes.
- Biochemical Probing : Its ability to bind to molecular targets suggests potential applications in drug discovery and development for various medical conditions.
Potential Therapeutic Applications
The compound has been studied for its potential in treating:
- Neurological Disorders : Due to its structural similarity to neurotransmitter modulators.
- Infectious Diseases : Preliminary studies suggest activity against certain pathogens, although further research is needed to confirm efficacy.
In Vitro Studies
In vitro studies have shown that this compound can influence cellular pathways. Specific findings include:
- Modulation of enzyme activity related to neurotransmitter release.
- Interaction with protein targets involved in disease processes.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| 1-Aminopropan-2-ol | Simpler structure; used as a building block | 0.85 |
| 1,5-Dimethylpyrrolidin-3-one | Precursor in synthesis; lacks hydroxyl group | 0.82 |
| (R)-3-Hydroxypyrrolidine hydrochloride | Contains hydroxyl group; different stereochemistry | 0.82 |
| 3-Methylpyrrolidin-3-ol | Similar ring structure; different substituents | 0.96 |
The unique substitution pattern on the pyrrolidine ring of this compound imparts distinct chemical and biological properties that differentiate it from related compounds.
Case Studies
Recent studies have highlighted the compound's potential in various therapeutic contexts:
- Neurological Pathways : A study explored its effects on histamine H3 receptors, suggesting it could modulate neurotransmitter release and therefore be beneficial in treating CNS disorders .
- Antimicrobial Activity : Preliminary data indicate that derivatives of this compound may exhibit antimicrobial properties against resistant strains of pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
